Premafloxacin

Descripción general

Descripción

N-(2-HidroxiEtil)Maleimida: es un compuesto orgánico con la fórmula molecular C6H7NO3. Es un derivado de la maleimida, caracterizado por la presencia de un grupo hidroxietílico unido al átomo de nitrógeno. Este compuesto es conocido por su reactividad y versatilidad en diversas reacciones químicas, lo que lo hace valioso en la investigación científica y las aplicaciones industriales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La N-(2-HidroxiEtil)Maleimida se puede sintetizar a través de la reacción del anhídrido maleico con la etanolamina. La reacción típicamente involucra calentar los reactivos en presencia de un catalizador, como el ácido p-toluensulfónico (PTSA), en un solvente como el tolueno . La reacción avanza a través de la formación de un ácido maleamico intermedio, que experimenta ciclización para formar el derivado de maleimida deseado.

Métodos de Producción Industrial: La producción industrial de N-(2-HidroxiEtil)Maleimida a menudo involucra rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso puede incluir pasos de purificación adicionales, como la recristalización o la cromatografía, para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La N-(2-HidroxiEtil)Maleimida se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácido N-hidroxietílico maleamico.

Reducción: Las reacciones de reducción pueden convertirla en N-(2-aminoetílico)maleimida.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos Principales:

Oxidación: Ácido N-hidroxietílico maleamico.

Reducción: N-(2-aminoetílico)maleimida.

Sustitución: Productos de tiosuccinimidato.

Aplicaciones Científicas De Investigación

Introduction to Premafloxacin

This compound is a novel fluoroquinolone antibiotic that has garnered attention for its potent activity against various bacterial pathogens, particularly Staphylococcus aureus. Initially developed for veterinary use, it has shown promise in both veterinary and human medicine due to its enhanced efficacy against resistant strains of bacteria. This article explores the applications of this compound, focusing on its mechanisms of action, resistance patterns, and clinical implications.

Table 1: Comparative Efficacy of this compound and Ciprofloxacin

| Bacterial Strain | MIC (μg/ml) Ciprofloxacin | MIC (μg/ml) this compound |

|---|---|---|

| Wild-type S. aureus | 0.125–0.25 | 0.004–0.008 |

| Mutant (grlA mutation) | 1.0 | 0.032 |

Applications in Veterinary Medicine

This compound has been extensively studied for its effectiveness against veterinary pathogens. In vitro evaluations involving 673 veterinary pathogens revealed that this compound's activity against gram-negative bacilli was comparable to that of other fluoroquinolones, while it exhibited significantly higher activity against staphylococci and streptococci .

Case Study: Efficacy Against Veterinary Pathogens

In a controlled study, the minimum inhibitory concentration (MIC) values for various pathogens were determined, showing that this compound had an MIC90 ranging from 0.015 to 0.25 μg/ml against staphylococci, whereas other fluoroquinolones had higher MIC90 values ranging from 0.13 to 16 μg/ml . This indicates a superior efficacy of this compound in treating infections caused by these pathogens.

Resistance Mechanisms

Despite its potency, resistance to this compound can develop, primarily through mutations in the target enzymes DNA gyrase and topoisomerase IV. Research has identified specific mutations in the grlA and gyrA genes that confer resistance . The frequency of resistant mutant selection with this compound is significantly lower than with ciprofloxacin, suggesting a reduced risk of resistance development in clinical settings.

Table 2: Resistance Patterns Associated with this compound

| Mutation Type | Frequency of Selection (per cell) | Impact on MIC (μg/ml) |

|---|---|---|

| Single grlA mutation | to | Increased by 4-8x |

| Double mutation | N/A | Increased by 32x |

Clinical Implications

This compound's unique properties make it a candidate for treating infections caused by resistant strains of bacteria in both human and veterinary medicine. Its low mutation frequency suggests that it may be less likely to contribute to the growing problem of antibiotic resistance compared to older fluoroquinolones.

Mecanismo De Acción

El mecanismo de acción de la N-(2-HidroxiEtil)Maleimida implica su reactividad hacia los nucleófilos, como los tioles y las aminas. La parte de maleimida del compuesto experimenta reacciones de adición de Michael con tioles, formando enlaces de tiosuccinimidato estables . Esta reactividad se explota en aplicaciones de bioconjugación y reticulación, donde se dirige a residuos de cisteína en proteínas, lo que lleva a la formación de enlaces covalentes .

Comparación Con Compuestos Similares

Compuestos Similares:

N-Hidroximalemida: Se utiliza como agente oxidante y en la síntesis de péptidos y proteínas.

N-Metilmaleimida: Otro derivado de maleimida con reactividad similar pero diferentes sustituyentes.

N-Fenilmaleimida: Se utiliza en química de polímeros y como dienófilo en reacciones de cicloadición.

Singularidad: La N-(2-HidroxiEtil)Maleimida es única debido a su grupo hidroxietílico, que imparte reactividad y versatilidad adicionales en reacciones químicas. Esto la hace particularmente valiosa en aplicaciones que requieren capacidades específicas de funcionalización y reticulación .

Actividad Biológica

Premafloxacin is a novel antibiotic belonging to the fluoroquinolone class, specifically characterized as an 8-methoxy fluoroquinolone. It demonstrates significant antibacterial activity, particularly against Gram-positive bacteria, with a notable efficacy against Staphylococcus aureus. This article delves into the biological activity of this compound, its mechanisms of action, resistance patterns, and relevant case studies.

Antibacterial Activity

This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive pathogens. Its potency is highlighted by its ability to be up to 32 times more effective than ciprofloxacin against wild-type S. aureus . The minimum inhibitory concentrations (MICs) for various strains are crucial for understanding its effectiveness.

Table 1: Comparative MIC Values of this compound

| Bacterial Strain | MIC (µg/ml) | Comparison Drug | MIC (µg/ml) |

|---|---|---|---|

| Staphylococcus aureus | 4.0 | Ciprofloxacin | 128 |

| Escherichia coli | 16 | Ciprofloxacin | 64 |

| Streptococcus pneumoniae | 8 | Moxifloxacin | 32 |

The mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription . This dual-target approach is critical for its efficacy against resistant strains.

Mechanisms of Resistance

Resistance to this compound has been studied extensively. Mutations in the target enzymes, particularly in topoisomerase IV and DNA gyrase, have been identified as primary mechanisms leading to decreased susceptibility . Notably, single mutations in either enzyme subunit can cause a four- to eightfold increase in MICs, while double mutations significantly amplify resistance.

Table 2: Resistance Mechanisms in S. aureus

| Mutation Type | Effect on MIC (fold increase) |

|---|---|

| Single mutation in grlA | 4-8 |

| Double mutation (gyrA + grlA) | 32 |

| Double mutation (gyrA + grlB) | 128 |

Interestingly, this compound appears less susceptible to efflux pump mechanisms compared to other fluoroquinolones like ciprofloxacin . The frequency of selecting resistant mutants is significantly lower for this compound, suggesting a reduced risk of developing resistance in clinical settings.

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetic properties of this compound is essential for optimizing its use in clinical settings. Studies indicate that it has favorable absorption characteristics and a suitable half-life for effective dosing regimens. Interaction studies have also shown that it may have limited interactions with other commonly used antibiotics, making it a valuable option in combination therapies .

Case Study 1: Efficacy Against MRSA

In a clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections, this compound demonstrated significant clinical efficacy. Patients treated with this compound showed a higher rate of clinical cure compared to those treated with standard therapies .

Case Study 2: Resistance Patterns

A study analyzing resistance patterns in clinical isolates revealed that strains resistant to ciprofloxacin were often susceptible to this compound. This underscores its potential as an alternative treatment option for infections caused by resistant strains .

Propiedades

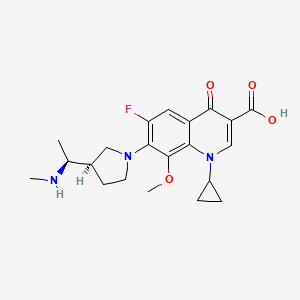

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-[(1S)-1-(methylamino)ethyl]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4/c1-11(23-2)12-6-7-24(9-12)18-16(22)8-14-17(20(18)29-3)25(13-4-5-13)10-15(19(14)26)21(27)28/h8,10-13,23H,4-7,9H2,1-3H3,(H,27,28)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQUWONDIBHQOZ-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162407 | |

| Record name | Premafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143383-65-7 | |

| Record name | Premafloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143383657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Premafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREMAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOM2HMO524 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.